molecular formula C19H14N2O2S B13378185 (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B13378185
M. Wt: 334.4 g/mol
InChI Key: LCPQLRCUAOMVOD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both an indole and a thiazolidine ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative. One common method is the Knoevenagel condensation, where the indole-3-carbaldehyde reacts with thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The thiazolidine ring can be reduced to form thiazolidine-2,4-diol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

  • Oxidation of the indole ring can yield indole-3-carboxylic acids.
  • Reduction of the thiazolidine ring can produce thiazolidine-2,4-diols.
  • Substitution reactions can introduce various functional groups onto the indole ring, enhancing its reactivity and potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to interact with various molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: May inhibit specific signaling pathways that are crucial for cell proliferation and survival, leading to its potential anticancer effects.

Comparison with Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.

    Thiazolidine-2,4-dione: The core structure of the compound, known for its use in antidiabetic drugs.

    (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propyl-1,3-thiazolidin-4-one: A structurally related compound with similar biological activities.

Uniqueness: The combination of the indole and thiazolidine rings in (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for drug discovery and development.

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-one

InChI

InChI=1S/C19H14N2O2S/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+

InChI Key

LCPQLRCUAOMVOD-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.